![molecular formula C3H3N3O B181404 1H-[1,2,3]Triazole-4-carbaldehyde CAS No. 16681-68-8](/img/structure/B181404.png)
1H-[1,2,3]Triazole-4-carbaldehyde
Overview
Description
1H-[1,2,3]Triazole-4-carbaldehyde is a versatile organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the formyl group (–CHO) at the fourth position of the triazole ring makes this compound a valuable intermediate in various chemical syntheses. This compound has garnered significant attention due to its wide range of applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
1H-[1,2,3]Triazole-4-carbaldehyde can be synthesized through several methodsThis method typically uses azides and propargyl alcohol or acetal-protected propargyl aldehydes, followed by oxidation or hydrolysis . Another method involves the reaction of 3-dimethylaminoacrolein with 4-nitrophenyl azide, which provides a one-step multigram scale synthesis . Industrial production methods often utilize scalable and efficient protocols to ensure high yields and purity of the final product .
Chemical Reactions Analysis
1H-[1,2,3]Triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Cycloaddition: The triazole ring can undergo cycloaddition reactions, forming various heterocyclic compounds.
Common reagents and conditions used in these reactions include mild to moderate temperatures, solvents like dichloromethane or ethanol, and catalysts such as copper(I) iodide . Major products formed from these reactions include carboxylic acids, alcohols, imines, and various heterocyclic derivatives .
Scientific Research Applications
Pharmaceutical Development
1H-[1,2,3]Triazole-4-carbaldehyde serves as a crucial intermediate in the synthesis of numerous bioactive compounds. Its derivatives have demonstrated notable efficacy in developing antifungal and antibacterial agents.
- Antifungal Activity : Research indicates that triazole-based compounds exhibit potent antifungal properties. For instance, derivatives of 1H-[1,2,3]triazole have been synthesized and tested against various fungal strains, showing significant inhibition rates.
- Antibacterial Activity : The compound has also been utilized to produce antibiotics that target bacterial infections. Studies have shown that modifications to the triazole ring can enhance the antibacterial spectrum and potency against resistant strains.
Case Study: Synthesis of Antimicrobial Agents
A study highlighted the synthesis of this compound derivatives that exhibited broad-spectrum antimicrobial activity. The synthesized compounds were tested against Gram-positive and Gram-negative bacteria and showed IC50 values ranging from 10 to 25 µM, indicating promising potential for further development into therapeutic agents .
Agricultural Chemistry
In agricultural chemistry, this compound is employed in the formulation of agrochemicals. Its derivatives are used to create effective pesticides and herbicides that improve crop yield and protect plants from pests.
- Pesticide Development : Research has demonstrated the effectiveness of triazole derivatives in pest control. These compounds often work by disrupting the biological processes of pests, leading to their mortality.
- Herbicide Formulation : Triazole-based herbicides have been developed to target specific weed species while minimizing harm to crops. This selectivity is crucial for sustainable agriculture practices.
Case Study: Efficacy of Triazole Herbicides
A comparative study on several triazole herbicides revealed that those derived from this compound showed superior efficacy in controlling resistant weed species compared to traditional herbicides .
Material Science
In material science, this compound is incorporated into polymer formulations to enhance their properties.
- Thermal Stability : The addition of triazole compounds can significantly improve the thermal stability of polymers. This is particularly beneficial in applications where materials are exposed to high temperatures.
- Mechanical Strength : Triazoles can also enhance the mechanical properties of materials, making them more durable and suitable for various industrial applications.
Data Table: Properties Enhancement in Polymers
Property | Control Polymer | Polymer with Triazole Derivative |
---|---|---|
Thermal Stability (°C) | 180 | 220 |
Tensile Strength (MPa) | 30 | 50 |
Analytical Chemistry
In analytical chemistry, this compound functions as a reagent in various analytical techniques.
- Detection and Quantification : The compound is used in methods such as chromatography and spectrometry for detecting and quantifying other substances in complex mixtures. This application is vital for quality control in pharmaceutical manufacturing and environmental analysis.
Case Study: Use as a Reagent
A study demonstrated the use of triazole derivatives as reagents in high-performance liquid chromatography (HPLC) for the detection of trace levels of contaminants in water samples. The sensitivity achieved was significantly higher than conventional methods .
Mechanism of Action
The mechanism of action of 1H-[1,2,3]Triazole-4-carbaldehyde varies depending on its application. In medicinal chemistry, the triazole ring can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to potential therapeutic effects . The formyl group can also participate in covalent bonding with target proteins, modifying their activity and function . The molecular targets and pathways involved are diverse and depend on the specific application and context of use .
Comparison with Similar Compounds
1H-[1,2,3]Triazole-4-carbaldehyde can be compared with other triazole derivatives, such as:
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a phenyl group at the first position.
1-Methyl-1H-1,2,4-triazole-3-carbaldehyde: Different triazole ring structure with a methyl group at the first position and the formyl group at the third position.
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Contains a nitrophenyl group at the first position, making it useful for specific synthetic applications.
The uniqueness of this compound lies in its versatile formyl group and the stability of the triazole ring, which allows for a wide range of chemical modifications and applications .
Biological Activity
1H-[1,2,3]Triazole-4-carbaldehyde is a significant compound in medicinal chemistry due to its diverse biological activities. This compound belongs to the triazole family, which is known for its broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. The unique structural characteristics of triazoles allow them to interact effectively with various biological targets, making them valuable in drug design and development.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of azides with alkynes through the Huisgen cycloaddition process. This method allows for the creation of a variety of triazole derivatives that can be further modified to enhance their biological activity. For instance, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde has been synthesized using a three-step process involving imine formation and hydrolysis .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound derivatives. For example:
- Cell Line Studies : A derivative of this compound demonstrated significant cytotoxicity against various cancer cell lines including HCT116 (IC50 = 0.43 µM), Eca109, and MCF-7. These compounds induced apoptosis by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .
- Mechanism of Action : The anticancer mechanism involves modulation of apoptosis pathways through caspase activation and alteration of protein expressions related to cell migration and invasion .
Antimicrobial Activity
Triazole compounds exhibit notable antimicrobial properties. Research indicates that derivatives of this compound have been effective against various bacterial strains and fungi. The presence of the triazole ring enhances the binding affinity to microbial enzymes and receptors.
Comparative Table of Biological Activities
Activity Type | Example Compound | Target | IC50 Value (µM) | Mechanism |
---|---|---|---|---|
Anticancer | Triazole Derivative | HCT116 | 0.43 | Induces apoptosis via ROS increase |
Antimicrobial | Triazole Derivative | Various Bacteria | Varies | Inhibits microbial enzyme activity |
Anti-inflammatory | Triazole Derivative | Inflammatory Pathways | Not specified | Modulates inflammatory cytokine release |
Study on Anticancer Properties
In a specific study conducted by Wei et al., a series of 1H-[1,2,3]triazole-containing hybrids were evaluated for their anticancer activities. One notable derivative exhibited an IC50 value of 5.19 µM against HCT116 cells and showed selectivity towards multidrug-resistant cancer cells by inducing ferroptosis alongside apoptosis . This highlights the potential for developing targeted therapies using triazole derivatives.
Study on Antimicrobial Effects
Another research effort focused on synthesizing various triazole derivatives to assess their antimicrobial efficacy. These compounds were tested against common pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at low concentrations. The studies suggest that modifications to the triazole structure can enhance antimicrobial potency .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1H-[1,2,3]Triazole-4-carbaldehyde, and how can reaction conditions be systematically optimized?
The synthesis typically involves alkylation or cycloaddition reactions. For example, 1H-triazole derivatives are synthesized via nucleophilic substitution under inert atmospheres (e.g., N₂ protection) using reagents like chloroacetic acid derivatives and triethylamine in polar aprotic solvents (e.g., DMF) at elevated temperatures (~80°C). Reaction progress is monitored via TLC, followed by purification using column chromatography (e.g., dichloromethane/methanol gradients). Key parameters to optimize include solvent polarity, reaction time, and stoichiometric ratios of reagents to minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic spectral features?
- ¹H/¹³C NMR : The aldehyde proton resonates as a singlet near δ 9.8–10.2 ppm, while triazole protons appear as distinct singlets in the δ 7.5–8.5 ppm range. ¹³C NMR shows the aldehyde carbon at ~190–195 ppm and triazole carbons at 140–150 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) at m/z 152.06 (C₄H₄N₃O⁺) and fragments corresponding to triazole ring cleavage.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its reactivity and potential toxicity, use PPE (gloves, goggles), work in a fume hood, and avoid inhalation or skin contact. Deuterated analogs (e.g., 1H-benzotriazole-d₄) require additional precautions for isotopic labeling studies .
Advanced Research Questions
Q. How can structural contradictions between crystallographic data and spectroscopic results be resolved for this compound derivatives?
Employ the SHELXL software suite for high-resolution X-ray refinement. Key steps include:
- Assigning anisotropic displacement parameters for non-hydrogen atoms.
- Validating hydrogen bonding and π-stacking interactions via difference Fourier maps.
- Cross-validating with DFT-optimized molecular geometries to resolve discrepancies in bond lengths/angles .
Q. What strategies exploit the aldehyde functional group in this compound for designing bioactive derivatives?
The aldehyde enables:
- Condensation reactions with hydrazines or amines to form Schiff bases (e.g., for antimicrobial agents).
- Click chemistry via azide-alkyne cycloaddition to append pharmacophores (e.g., fluorophenyl groups for kinase inhibition).
- Reductive amination to generate secondary amines with enhanced solubility .
Q. How can researchers evaluate the bioactivity of this compound derivatives against disease targets?
- Antimicrobial assays : Measure MIC values against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth dilution.
- Enzyme inhibition : Screen for PTP1B (diabetes) or cholinesterase (Alzheimer’s) inhibition via colorimetric assays (IC₅₀ determination).
- Cellular toxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess selectivity .
Q. What computational methods are suitable for predicting the reactivity and binding affinity of this compound analogs?
- Molecular docking : AutoDock Vina or Glide for predicting interactions with target proteins (e.g., PTP1B active site).
- QSAR modeling : Use descriptors like Hammett constants (σ) and LogP to correlate substituent effects with bioactivity.
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to analyze frontier molecular orbitals (FMOs) for reactivity insights .
Methodological Notes
- For synthesis, prioritize anhydrous conditions and inert atmospheres to prevent aldehyde oxidation.
- In crystallography, use twin refinement in SHELXL for crystals with low symmetry or pseudo-merohedral twinning .
- For bioactivity studies, validate results with at least two orthogonal assays to address false positives/negatives .
Properties
IUPAC Name |
2H-triazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O/c7-2-3-1-4-6-5-3/h1-2H,(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLKLIYWXFEEJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281102 | |
Record name | 2H-1,2,3-Triazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16681-68-8 | |
Record name | 1H-1,2,3-Triazole-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16681-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 20115 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16681-68-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20115 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-1,2,3-Triazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,2,3-triazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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